molecular formula C10H10ClNO4S B1450895 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride CAS No. 1171749-11-3

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride

Cat. No.: B1450895
CAS No.: 1171749-11-3
M. Wt: 275.71 g/mol
InChI Key: VZZPLYBSZLNVMV-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The “2,6-Dimethyl” indicates that there are methyl groups attached to the 2nd and 6th carbon atoms of the benzoxazine ring. The “3-oxo” denotes a carbonyl group (=O) at the 3rd position. The “7-sulfonyl chloride” suggests a sulfonyl chloride group (-SO2Cl) attached at the 7th position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazine core, with the various substituents adding complexity to the molecule. The presence of the sulfonyl chloride group would make the compound highly reactive, as sulfonyl chloride groups are commonly used in organic synthesis for introducing a sulfonyl group into a molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonyl chloride group, which is a good leaving group. This could potentially undergo substitution reactions with nucleophiles. The carbonyl group could also be involved in reactions, such as nucleophilic addition .

Scientific Research Applications

Synthetic Applications

A pivotal application of the mentioned compound lies in synthetic chemistry, where it serves as a precursor for generating various sulfene derivatives. For instance, the generation of sulfene (thioformaldehyde dioxide) through cycloaddition reactions of imines, nitrones, and 1,3-diazabutadiene derivatives with in situ generated sulfene directly from the corresponding sulfonic acids highlights the compound's utility in synthesizing seven-membered azasultone structures Prajapati et al., 1993.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their Na/H exchange inhibitory activities. Quantitative structure-activity relationship (QSAR) studies have been conducted to clarify the structure-activity relationship (SAR) of these derivatives, contributing to the development of compounds with potential therapeutic applications Yamamoto et al., 1998.

Heterocyclic Compound Synthesis

The compound also finds application in the synthesis of nitro-derivatives and their exploration in various fields. The preparation of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and related structures demonstrates its versatility in synthesizing novel heterocyclic compounds Du-lin, 2007.

Polymer Chemistry

In polymer chemistry, the synthesis of novel wholly para-oriented aromatic polyamide-hydrazides containing sulfone-ether linkages indicates the compound's utility in developing materials with unique properties Mohamed & Fahmy, 2009.

Organic Synthesis

Furthermore, the compound's derivatives serve as key intermediates in organic synthesis, enabling the formation of complex molecules. For example, the concise synthesis of 3,4-dihydro-1,4-benzoxazines via three-component reactions showcases its role in facilitating efficient and divergent synthetic routes Liu & Chen, 2018.

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given that some benzoxazine derivatives have been found to have biological activity . Further studies could also explore its reactivity and potential uses in organic synthesis.

Properties

IUPAC Name

2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c1-5-3-7-8(4-9(5)17(11,14)15)16-6(2)10(13)12-7/h3-4,6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZPLYBSZLNVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Reactant of Route 2
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Reactant of Route 3
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Reactant of Route 4
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Reactant of Route 5
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Reactant of Route 6
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride

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